
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide is a complex organic compound with a unique structure. This compound belongs to the class of piperazinium salts and is characterized by the presence of a piperazine ring substituted with various functional groups. The diiodide form indicates the presence of two iodine atoms in the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl) and 1,4,4-trimethyl groups. This can be achieved using appropriate alkyl halides and base catalysts.
Iodination: The final step involves the introduction of iodine atoms to form the diiodide salt. This can be done using iodine or iodine-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide has various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperazinium salts: Other piperazinium salts with different substituents.
Quaternary ammonium compounds: Compounds with similar structural features and functional groups.
Uniqueness
Piperazinium, 1-(3-(2-ethyl-2-methylhexanoyloxy)propyl)-1,4,4-trimethyl-, diiodide is unique due to its specific combination of functional groups and the presence of iodine atoms. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
33537-39-2 |
|---|---|
Fórmula molecular |
C19H40I2N2O2 |
Peso molecular |
582.3 g/mol |
Nombre IUPAC |
3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl 2-ethyl-2-methylhexanoate;diiodide |
InChI |
InChI=1S/C19H40N2O2.2HI/c1-7-9-11-19(3,8-2)18(22)23-17-10-12-21(6)15-13-20(4,5)14-16-21;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
KWBBMJIZZYJJMD-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(C)(CC)C(=O)OCCC[N+]1(CC[N+](CC1)(C)C)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


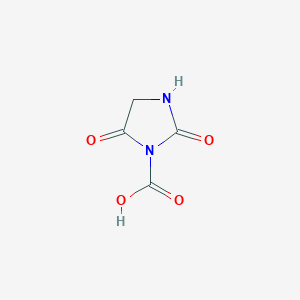
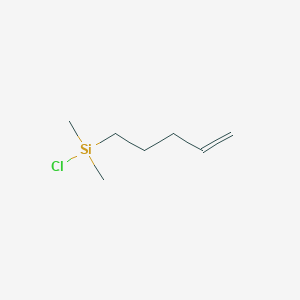
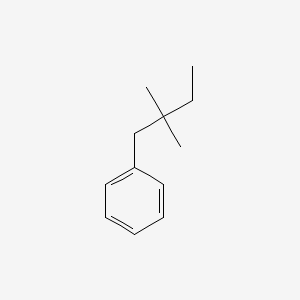
![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
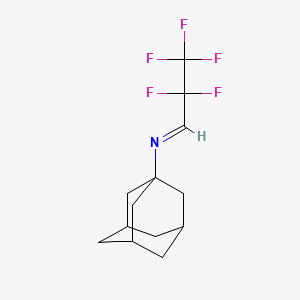

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)
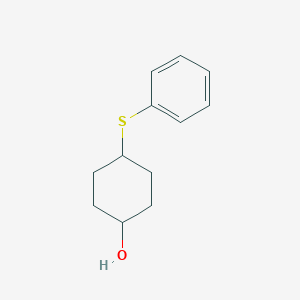
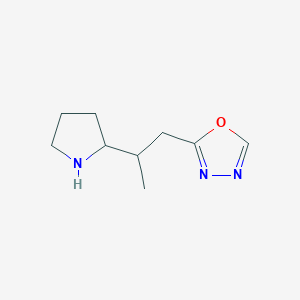

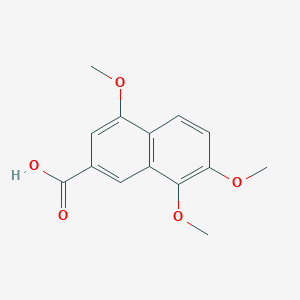
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)
